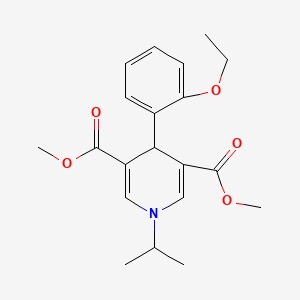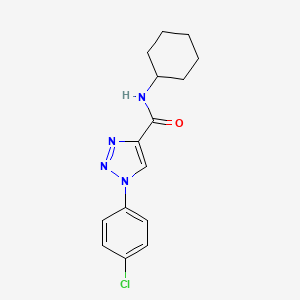![molecular formula C19H22N4O4S B11202482 2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11202482.png)
2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-DIMETHYLPHENYL)METHYL]-6-(MORPHOLINE-4-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with a morpholine sulfonyl group and a dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-DIMETHYLPHENYL)METHYL]-6-(MORPHOLINE-4-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles.
Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a condensation reaction.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Dimethylphenylmethyl Group: The final step involves the alkylation of the fused triazolopyridine with a dimethylphenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-DIMETHYLPHENYL)METHYL]-6-(MORPHOLINE-4-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
2-[(2,5-DIMETHYLPHENYL)METHYL]-6-(MORPHOLINE-4-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-DIMETHYLPHENYL)METHYL]-6-(MORPHOLINE-4-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2,5-DIMETHYLPHENYL)METHYL]-6-(MORPHOLINE-4-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE: shares structural similarities with other triazolopyridine derivatives, such as:
Uniqueness
The uniqueness of 2-[(2,5-DIMETHYLPHENYL)METHYL]-6-(MORPHOLINE-4-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its morpholine sulfonyl group, in particular, may confer unique reactivity and biological activity compared to other triazolopyridine derivatives.
Properties
Molecular Formula |
C19H22N4O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22N4O4S/c1-14-3-4-15(2)16(11-14)12-23-19(24)22-13-17(5-6-18(22)20-23)28(25,26)21-7-9-27-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3 |
InChI Key |
ZSBUFKHDLXUCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid](/img/structure/B11202400.png)
![N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide](/img/structure/B11202417.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11202425.png)
![1-(6-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11202439.png)
![N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11202445.png)
![N-Ethyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide](/img/structure/B11202450.png)

![N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11202470.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11202478.png)
![3-(2-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11202486.png)
![Dimethyl 1-(4-methoxybenzyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11202489.png)


![2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11202499.png)
